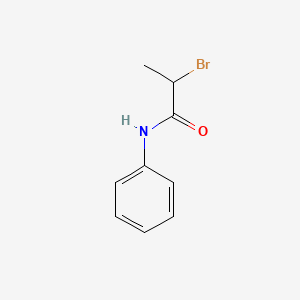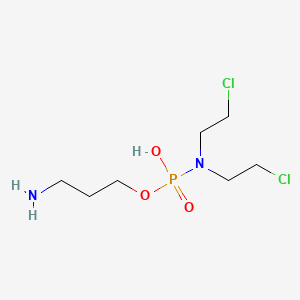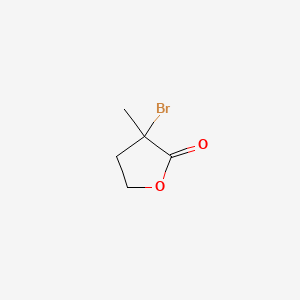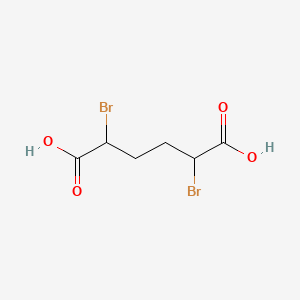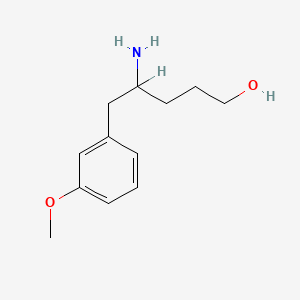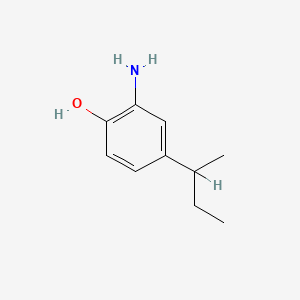
2,2-Dimethyl-3-octanone
Vue d'ensemble
Description
2,2-Dimethyl-3-octanone, also known as isoamyl methyl ketone, is an organic compound belonging to the group of ketones. It is a colorless liquid with a characteristic odor and is widely used in the food, pharmaceutical, and chemical industries. It is also used in the synthesis of certain drugs, as well as in the production of fragrances and flavors. This article will discuss the synthesis method, applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving this compound.
Applications De Recherche Scientifique
Synthesis of Bicyclo[3.3.0]octanone Derivatives
Knölker and Winterfeldt (1986) explored the annulation of molecules like dimethyl glutaconate to 4-acetoxy-2-cyclopenten-1-one, leading to various bicyclo[3.3.0]octanone derivatives. This study provides a route for the synthesis of complex organic structures potentially useful in various chemical applications (Knölker & Winterfeldt, 1986).
Hydroamination of Alcohols and Carbonyl Compounds
A study by Kliger et al. (1990) investigated the hydroamination of alcohols like 2,2-dimethyl-1-propanol with aminating agents in the presence of hydrogen on a fused iron catalyst. This research highlights the potential for 2,2-Dimethyl-3-octanone in facilitating the formation of desired amines through specific chemical mechanisms (Kliger et al., 1990).
Preparation and Cyclopropane Ring Opening Studies
Imanishi et al. (1988) prepared specific tricyclo[3.3.0.02, 8]octan-3-one derivatives from dimethyl-cyclopentenone, demonstrating the use of this compound derivatives in advanced organic synthesis and ring-opening reactions (Imanishi et al., 1988).
Studies on Rotational Strength and Molecular Conformations
Lee, Barth, and Djerassi (1978) conducted optical rotatory dispersion studies on derivatives like 2,2-dimethyl-4-deuteriocyclohexanone. Their work provides insights into molecular conformations and the behavior of such compounds at different temperatures (Lee, Barth, & Djerassi, 1978).
Corrosion Inhibition in HCl
Chafiq et al. (2020) explored the use of spirocyclopropane derivatives, which are structurally related to this compound, for mild steel protection in acidic environments. This research demonstrates the potential application of similar compounds in corrosion inhibition (Chafiq et al., 2020).
Magnetic Studies for Single-Ion Magnet Behavior
Hu et al. (2015) discussed the magnetic properties of certain complexes involving 2,2-dimethylpropylene derivatives. Their findings on single-ion magnet behavior are crucial for understanding magnetic applications in materials science (Hu et al., 2015).
Development of Catalysts for Dimerization Reactions
Harkal et al. (2005) developed catalysts for the dimerization of 1,3-butadiene, utilizing derivatives related to this compound. This study is significant for chemical synthesis and industrial applications (Harkal et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
2,2-dimethyloctan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-5-6-7-8-9(11)10(2,3)4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSYCTJZGJAYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201564 | |
| Record name | 2,2-Dimethyl-3-octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5340-64-7 | |
| Record name | 2,2-Dimethyl-3-octanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005340647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-3-octanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethyl-3-octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-3-octanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77T9K4VFQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


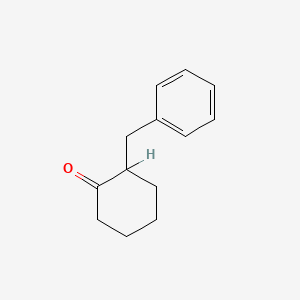
![Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione](/img/structure/B1266570.png)
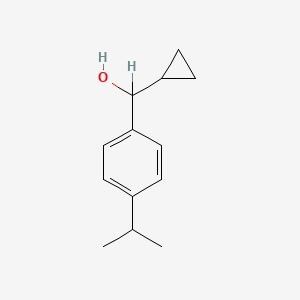
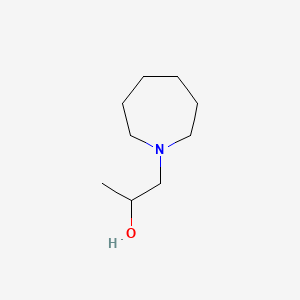
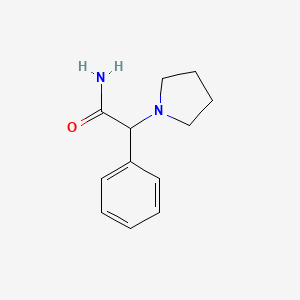

![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1266577.png)
